2,2-Diethyloxetan-3-amine 2,2-Diethyloxetan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15999887
InChI: InChI=1S/C7H15NO/c1-3-7(4-2)6(8)5-9-7/h6H,3-5,8H2,1-2H3
SMILES:
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol

2,2-Diethyloxetan-3-amine

CAS No.:

Cat. No.: VC15999887

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

2,2-Diethyloxetan-3-amine -

Specification

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
IUPAC Name 2,2-diethyloxetan-3-amine
Standard InChI InChI=1S/C7H15NO/c1-3-7(4-2)6(8)5-9-7/h6H,3-5,8H2,1-2H3
Standard InChI Key CHERZVAWQLSVGE-UHFFFAOYSA-N
Canonical SMILES CCC1(C(CO1)N)CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,2-Diethyloxetan-3-amine (IUPAC name: 3-amino-2,2-diethyloxetane) consists of a four-membered oxetane ring (C₃H₆O) with two ethyl groups (-CH₂CH₃) bonded to the 2-position carbon and a primary amine (-NH₂) at the 3-position. The molecular formula is C₇H₁₅NO, yielding a molecular weight of 129.20 g/mol. The compound’s strained ring system and substituent arrangement impart unique steric and electronic properties, which influence its reactivity and stability .

Table 1: Computed Molecular Properties

PropertyValueMethod/Source
Molecular FormulaC₇H₁₅NOTheoretical calculation
Molecular Weight129.20 g/molPubChem algorithm
XLogP3~1.8Estimated via analogy
Hydrogen Bond Donors1 (NH₂)Structural analysis
Hydrogen Bond Acceptors2 (O, NH₂)Structural analysis
Topological Polar Surface Area46.2 ŲComputational modeling

The oxetane ring’s bond angles (~90° for internal angles) create significant ring strain, enhancing its reactivity in ring-opening reactions and nucleophilic substitutions . The diethyl groups introduce steric hindrance, which may modulate interactions in biological systems or catalytic processes.

Spectroscopic Signatures

While experimental spectroscopic data for 2,2-diethyloxetan-3-amine is unavailable, analogous compounds provide reference points:

  • NMR: The oxetane ring protons typically resonate between δ 4.0–5.0 ppm (¹H NMR), while the amine protons appear near δ 1.5–2.5 ppm. Quaternary carbons at the 2-position would show ¹³C NMR signals around δ 30–40 ppm .

  • IR: Stretching vibrations for the amine group (N-H) appear at ~3300–3500 cm⁻¹, and the oxetane C-O-C asymmetric stretch occurs near 980–1050 cm⁻¹.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing 2,2-diethyloxetan-3-amine:

  • Functionalization of preformed oxetane rings: Introducing ethyl and amine groups via sequential alkylation and amination.

  • Ring-closing approaches: Constructing the oxetane scaffold from acyclic precursors containing the desired substituents.

Asymmetric Synthesis via Hydrazone Lithiation

Building on methodologies for 2-substituted oxetan-3-ones , a plausible route involves:

  • Formation of SAMP/RAMP hydrazones: Oxetan-3-one is converted to its hydrazone derivative using chiral auxiliaries (e.g., SAMP [(S)-1-amino-2-methoxymethylpyrrolidine]) to enable enantioselective control.

  • Double alkylation: Lithiation with t-BuLi followed by reaction with ethyl bromide introduces two ethyl groups at the 2-position.

  • Hydrazone cleavage: Hydrolysis with aqueous oxalic acid yields 2,2-diethyloxetan-3-one.

  • Reductive amination: Conversion of the ketone to an amine using ammonia and a reducing agent (e.g., NaBH₃CN).

Table 2: Key Reaction Conditions and Yields (Hypothetical)

StepReagents/ConditionsYield (%)Enantiomeric Excess (ee)
Hydrazone formationSAMP, Ti(OiPr)₄, reflux85N/A
Lithiation/alkylationt-BuLi, EtBr, THF, −78°C7084–90
Hydrazone cleavageH₂C₂O₄ (aq), RT90Retention
Reductive aminationNH₃, NaBH₃CN, MeOH65N/A

This route leverages established enantioselective techniques , though the steric demands of diethyl substitution may necessitate optimized conditions.

Alternative Pathways

  • Ring-opening/ring-closing metathesis: Starting from diethyl-substituted epoxides or aziridines, though this approach risks side reactions due to ring strain.

  • Nucleophilic substitution: Reacting 3-aminooxetane with ethylating agents (e.g., ethyl iodide), though competing reactions at the amine may occur.

Physicochemical Properties

Solubility and Partitioning

The compound’s estimated XLogP3 of 1.8 suggests moderate lipophilicity, balancing the polar amine and ether groups against the hydrophobic ethyl substituents. It is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly miscible in water.

Thermal Stability

Oxetanes generally exhibit thermal stability up to 150–200°C. The diethyl groups may slightly destabilize the ring due to increased steric strain, potentially lowering the decomposition threshold.

Acid-Base Behavior

The primary amine (pKa ~10–11) can protonate under acidic conditions, enhancing water solubility. This property is critical for pharmaceutical formulations, where pH-dependent bioavailability is a consideration .

Applications in Medicinal Chemistry

Case Study: Analogs in Drug Discovery

  • Oxetan-3-amine derivatives: Used in the synthesis of BET bromodomain inhibitors, where the oxetane improves pharmacokinetic profiles .

  • 2-Substituted oxetanes: Demonstrated efficacy in antiviral agents by mimicking ribose moieties in nucleoside analogs.

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